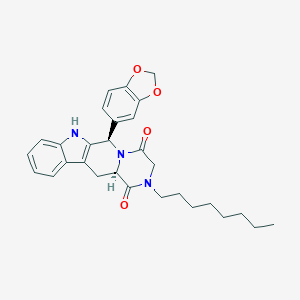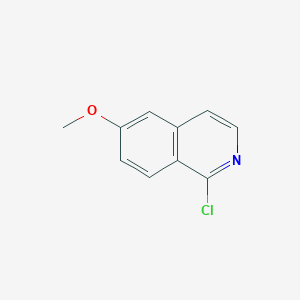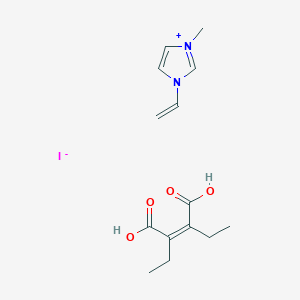
1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer, also known as poly(VMIM-MA), is a polymer that has gained significant attention in the scientific research community due to its unique properties. This copolymer is synthesized by the copolymerization of 1-vinyl-3-methylimidazole and maleic acid diethyl ester, resulting in a polymer with a high molecular weight and excellent thermal stability. The polymer has a wide range of applications in various fields, including drug delivery, biomaterials, and separation science.
Mechanism Of Action
The mechanism of action of 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer(VMIM-MA) is based on its ability to form complexes with various molecules, such as drugs, proteins, and nucleic acids. The 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can interact with these molecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The resulting complexes can protect the encapsulated molecules from degradation and improve their bioavailability.
Biochemical And Physiological Effects
Poly(VMIM-MA) has been shown to have excellent biocompatibility and biodegradability. The co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer does not induce any significant toxicity or immune response in vivo, making it an excellent candidate for various biomedical applications. Additionally, the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer has been shown to have excellent stability in physiological conditions, making it an ideal carrier for drug delivery.
Advantages And Limitations For Lab Experiments
Poly(VMIM-MA) has several advantages and limitations for lab experiments. One of the main advantages is its excellent thermal stability, which makes it an ideal candidate for various high-temperature applications. Additionally, the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer has excellent solubility in various solvents, making it easy to handle and process. However, one of the main limitations of this co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer is its high cost, which can limit its use in large-scale applications.
Future Directions
There are several future directions for research on 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer(VMIM-MA). One of the most significant areas of research is the development of new functionalized co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermers with improved drug loading and release properties. Additionally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a template for the synthesis of various nanomaterials, such as nanoparticles and nanofibers, for various biomedical applications. Finally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a scaffold for tissue engineering applications, such as bone and cartilage regeneration.
Synthesis Methods
Poly(VMIM-MA) can be synthesized by co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization of 1-vinyl-3-methylimidazole and maleic acid diethyl ester using a radical 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization method. The reaction is typically carried out in a solvent, such as dimethyl sulfoxide, and a radical initiator, such as azobisisobutyronitrile, is added to initiate the 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermerization process. The resulting 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be purified by precipitation or dialysis.
Scientific Research Applications
Poly(VMIM-MA) has been extensively studied in various scientific research applications. One of the most significant applications of this co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer is in drug delivery. The 1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be used as a carrier for various drugs due to its excellent biocompatibility and biodegradability. Additionally, the co1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymermer can be functionalized with various functional groups to improve drug loading and release properties.
properties
CAS RN |
137587-42-9 |
|---|---|
Product Name |
1-Vinyl-3-methylimidazole-maleic acid diethyl ester copolymer |
Molecular Formula |
C14H21IN2O4 |
Molecular Weight |
408.23 g/mol |
IUPAC Name |
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide |
InChI |
InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;; |
InChI Key |
ODHADNYYZLWDLZ-XNOMRPDFSA-M |
Isomeric SMILES |
CC/C(=C(\CC)/C(=O)O)/C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
SMILES |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
Canonical SMILES |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
synonyms |
1-VIMAE copolymer 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
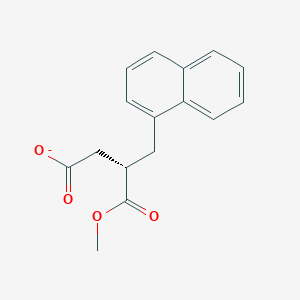
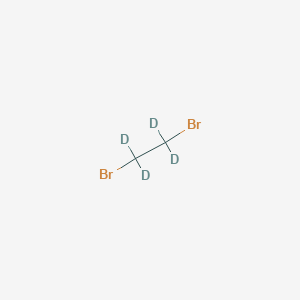
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)


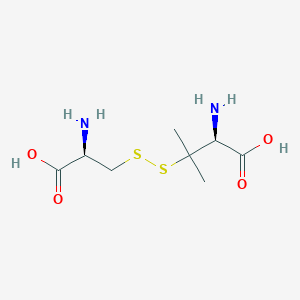

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)
